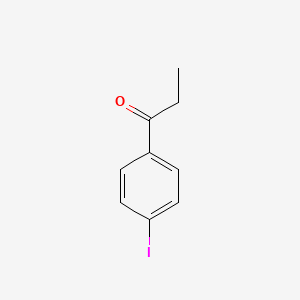

1-(4-Iodophenyl)propan-1-one

Description

Historical Context of Aromatic Ketones in Organic Synthesis

The journey of aromatic ketones in organic synthesis is a rich narrative that dates back to the 19th century with the discovery of benzaldehyde. A pivotal moment in this history was the development of the Friedel-Crafts acylation in 1877 by Charles Friedel and James Crafts. numberanalytics.comnumberanalytics.com This reaction, which involves the addition of an acyl group to an aromatic ring, became a fundamental method for synthesizing aromatic ketones and remains a vital tool in the synthetic chemist's arsenal. numberanalytics.comnumberanalytics.comnih.gov The ability to construct these carbon-carbon bonds opened up new avenues for creating a vast array of organic molecules, establishing aromatic ketones as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. nih.govsigmaaldrich.com Over the years, the reaction has been refined with the development of various catalysts and reaction conditions to enhance its efficiency and selectivity. numberanalytics.com

Significance of Halogenated Phenylpropan-1-ones in Medicinal Chemistry and Materials Science Precursors

The introduction of halogen atoms, such as iodine, into the structure of phenylpropan-1-ones has a profound impact on their chemical and physical properties, making them highly valuable in both medicinal chemistry and materials science. In medicinal chemistry, halogenation is a widely employed strategy to modulate the biological activity of a molecule. researchgate.net The presence of a halogen can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For instance, the substitution of a hydrogen atom with iodine can lead to enhanced biological potency. researchgate.net Halogenated propan-1-one derivatives have been investigated for a range of pharmacological activities, including anticancer and antimicrobial properties. researchgate.net

In the realm of materials science, halogenated organic compounds serve as essential precursors for the synthesis of advanced materials. The carbon-halogen bond provides a reactive site for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex polymers and functional materials. rsc.org The specific properties imparted by halogens, such as altered electronic characteristics and the potential for halogen bonding, are leveraged in the design of materials with tailored optical, electronic, and physical properties. rsc.org

Research Landscape of 1-(4-Iodophenyl)propan-1-one and its Structural Analogues

The research landscape surrounding this compound and its analogues is diverse, with studies spanning synthetic methodology, medicinal chemistry, and materials science. This compound itself is recognized as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its chemical properties are well-documented, providing a solid foundation for its use in further synthetic transformations.

The structural analogues of this compound, where the iodine atom is replaced by other halogens or different functional groups, have been the subject of extensive research to explore structure-activity relationships. These studies are crucial for understanding how specific substituents influence the biological and chemical properties of the propan-1-one scaffold.

Detailed Research Findings

Research into halogenated propan-1-one derivatives has yielded significant findings regarding their potential therapeutic applications. For example, various substituted chalcones, which can be derived from propan-1-ones, have demonstrated notable biological activities. A study on (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one, a chalcone (B49325) derivative, involved its synthesis and characterization, highlighting the interest in multi-halogenated compounds. researchgate.net

Furthermore, the amino ketone motif, which can be synthesized from α-halogenated ketones, is a high-value synthon in medicinal chemistry. rsc.org The development of synthetic protocols for these compounds is an active area of research, with a focus on creating medicinally relevant molecules such as amfepramone and pyrovalerone. rsc.org The synthesis of an ifenprodil (B1662929) derivative, a compound with potential neurological applications, has also been demonstrated using methodologies involving α-amination of ketones. rsc.org

The following interactive data tables summarize key information about this compound and its structural analogues, providing a comparative overview of their properties and research applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₉IO |

| Molecular Weight | 260.07 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 54-56 °C |

| CAS Number | 31970-26-0 |

Table 2: Comparison of this compound and its Analogs

| Compound Name | Structure | Key Research Area/Application |

| This compound | This compound | Intermediate in pharmaceutical and agrochemical synthesis |

| 1-(4-Bromophenyl)propan-1-one | 1-(4-Bromophenyl)propan-1-one | Investigated for anticancer activity |

| 1-(4-Chlorophenyl)propan-1-one | 1-(4-Chlorophenyl)propan-1-one | Used in the synthesis of psychoactive substances |

| 1-(4-Fluorophenyl)propan-1-one | 1-(4-Fluorophenyl)propan-1-one | Precursor for radioligands for dopamine (B1211576) and serotonin (B10506) receptors |

| 1-Phenylpropan-1-one | 1-Phenylpropan-1-one | Starting material for various synthetic transformations |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTCRHXSVHRKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292540 | |

| Record name | 1-(4-iodophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31970-26-0 | |

| Record name | 31970-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-iodophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-iodophenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Iodophenyl Propan 1 One and Its Derivatives

Established Synthetic Routes to 1-(4-Iodophenyl)propan-1-one

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the formation of the ketone functionality on a pre-iodinated aromatic ring or the introduction of the iodine atom onto a pre-existing propiophenone (B1677668) core.

Acylation Reactions Involving 4-Iodoanisole (B42571) Precursors

A prominent method for the synthesis of this compound is the Friedel-Crafts acylation of an appropriately substituted iodinated benzene (B151609) derivative. organic-chemistry.orgsigmaaldrich.com While direct acylation of iodobenzene (B50100) can be challenging due to the deactivating nature of the iodine atom, the use of more activated precursors like 4-iodoanisole can facilitate the reaction.

The Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a well-established method for the synthesis of 4'-methoxypropiophenone. youtube.comtamu.edu This reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of propionyl chloride with AlCl₃. The electron-donating methoxy (B1213986) group of anisole activates the aromatic ring, directing the electrophilic attack of the acylium ion to the para position, yielding the desired product. A similar strategy can be applied to 4-iodoanisole. The methoxy group's activating effect can overcome the deactivating effect of the iodine, enabling the acylation to proceed, followed by demethylation to yield this compound.

Table 1: Key Aspects of Friedel-Crafts Acylation for Propiophenone Synthesis

| Feature | Description |

| Reactants | Arene (e.g., Anisole, 4-Iodoanisole), Acylating Agent (e.g., Propionyl Chloride) |

| Catalyst | Lewis Acid (e.g., Aluminum Chloride) |

| Mechanism | Electrophilic Aromatic Substitution |

| Key Intermediate | Acylium Ion |

| Directing Effects | Substituents on the arene direct the position of acylation. |

Iodination Strategies for 1-Phenylpropan-1-one Derivatives

An alternative approach involves the direct iodination of 1-phenylpropan-1-one (propiophenone). Electrophilic aromatic substitution reactions on the propiophenone ring are directed by the acyl group, which is a meta-director. Therefore, direct iodination to achieve the para-substituted product is not straightforward. However, strategies for the iodination of aryl alkyl ketones have been developed, primarily focusing on the α-position of the alkyl chain.

For instance, the direct α-iodination of aryl alkyl ketones can be achieved using elemental iodine in the presence of an activating agent like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor). organic-chemistry.org This method is highly regioselective for the α-position. While this does not directly yield the 4-iodo-phenyl product, it is a significant iodination strategy for this class of compounds.

To achieve para-iodination, indirect methods are generally required. One potential strategy involves the use of activating groups or specific reaction conditions that can override the directing effect of the ketone. For example, iodination of benzene derivatives with bulky alkyl groups has been shown to be selective for the most electron-rich and sterically less hindered positions. organic-chemistry.org

Alternative Synthetic Approaches to the 4-Iodophenyl Ketone Moiety

Alternative synthetic pathways to this compound often involve the construction of the ketone from a precursor already containing the 4-iodophenyl moiety. One such strategy is the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.

This approach would start with 4'-aminopropiophenone. wikipedia.org The amino group can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment of the diazonium salt with a solution of potassium iodide would lead to the displacement of the diazonium group by iodine, yielding this compound. A similar diazotization and iodination sequence is employed in the synthesis of 4-iodophenol (B32979) from 4-aminophenol. google.com

Another alternative involves the Friedel-Crafts acylation of iodobenzene itself. Although challenging due to the deactivating nature of iodine, under forcing conditions or with highly reactive acylating agents and potent Lewis acids, this transformation may be achieved, though potentially with lower yields and the formation of isomeric byproducts.

Synthesis of Key Derivatives of this compound

The this compound scaffold serves as a versatile starting material for the synthesis of a wide range of derivatives with potential applications in various fields. Modifications can be made to the alkyl chain or by introducing heteroatoms.

Preparation of Functionalized Alkyl Chains

The propyl chain of this compound offers several positions for functionalization. The α-carbon to the carbonyl group is particularly reactive and can be a site for introducing various functional groups.

One common strategy is α-halogenation, followed by nucleophilic substitution. For example, α-bromination of propiophenone derivatives can be achieved, and the resulting α-bromo ketone can react with various nucleophiles to introduce new functionalities. A similar approach can be applied to this compound.

Furthermore, the synthesis of α-hydroxy derivatives is of interest. For example, 3-hydroxy-1-(4-hydroxyphenyl)-1-propanone has been reported, indicating that hydroxylation of the alkyl chain is a feasible transformation. nih.govnih.gov This could potentially be achieved through various methods, including oxidation of an enolate intermediate or reduction of an α-dicarbonyl precursor.

Introduction of Heteroatomic Substituents

The introduction of heteroatoms, such as nitrogen and oxygen, into the structure of this compound derivatives can lead to compounds with interesting biological activities.

The synthesis of α-amino derivatives is a significant area of research. For instance, the synthesis of 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), a potent psychedelic agent, highlights the importance of this class of compounds. acs.org The amino group can be introduced through various methods, including reductive amination of an α-keto derivative or nucleophilic substitution of an α-halo ketone with an amine source.

The synthesis of more complex heterocyclic derivatives is also possible. For example, functionalized azepine derivatives have been synthesized via copper(I)-catalyzed tandem amination/cyclization reactions of fluorinated allenynes, demonstrating a pathway to seven-membered nitrogen-containing rings. nih.gov Similarly, functionalized 1,4-dioxanes can be prepared, showcasing methods for introducing oxygen-containing heterocycles. enamine.net These methodologies could potentially be adapted to synthesize novel derivatives of this compound.

Strategies for Chiral Analogue Synthesis

The synthesis of chiral analogues of this compound, which are crucial for applications in medicinal chemistry and materials science, can be approached through several strategic pathways. These methods focus on the enantioselective creation of a stereocenter, typically at the carbon bearing the hydroxyl group in the corresponding alcohol, which can then be oxidized to the ketone, or through direct asymmetric functionalization.

One prominent strategy involves the enantioselective reduction of the prochiral ketone , this compound. This transformation can be achieved with high efficiency and enantioselectivity using various catalytic systems. Biocatalysis, employing enzymes such as ketoreductases, offers a green and highly selective route to the corresponding chiral alcohol, 1-(4-iodophenyl)propan-1-ol (B3166019). These enzymatic reductions often proceed with excellent enantiomeric excess (ee) under mild reaction conditions.

Another powerful approach is the asymmetric alkylation of aldehydes . This can be accomplished through organocatalysis, where a chiral amine catalyst activates an aldehyde towards nucleophilic attack by an organometallic reagent derived from a 4-iodophenyl source. This method allows for the direct construction of the chiral carbon center. For instance, the enantioselective α-alkylation of propanal with a suitable 4-iodophenyl electrophile can be mediated by a chiral secondary amine catalyst, proceeding through an enamine intermediate.

Furthermore, the kinetic resolution of the racemic alcohol , (±)-1-(4-iodophenyl)propan-1-ol, provides another avenue to access the enantiopure alcohols, which are precursors to the chiral ketones. Lipase-catalyzed enantioselective acylation is a widely used method for this purpose. In this process, one enantiomer of the racemic alcohol is selectively acylated, allowing for the separation of the acylated and unacylated enantiomers. For example, Novozym 435, a commercially available immobilized lipase, has been shown to be effective in the kinetic resolution of similar racemic secondary alcohols.

| Strategy | Key Features | Potential Catalyst/Reagent | Expected Outcome |

| Enantioselective Reduction | High enantioselectivity, mild conditions. | Ketoreductases, Chiral metal hydrides | Enantiopure 1-(4-iodophenyl)propan-1-ol |

| Asymmetric Alkylation | Direct formation of C-C bond. | Chiral secondary amine organocatalysts | Chiral α-(4-iodophenyl)propanal |

| Kinetic Resolution | Separation of enantiomers from a racemate. | Lipases (e.g., Novozym 435) | Enantiopure 1-(4-iodophenyl)propan-1-ol and its ester |

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. The synthesis of this compound can be significantly improved by incorporating advanced techniques and adhering to the principles of green chemistry.

Catalytic Methods in this compound Synthesis

Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and improving atom economy. The synthesis of this compound can be achieved through various catalytic pathways.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, represent a powerful tool for the formation of the aryl-ketone bond. This can involve the reaction of a 4-iodophenylboronic acid with propanoyl chloride in the presence of a palladium catalyst. These reactions are often characterized by their high yields and functional group tolerance. The use of microwave irradiation can further accelerate these transformations, leading to shorter reaction times and often improved yields. princeton.edu

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant amounts of waste. Modern approaches focus on the use of catalytic amounts of more environmentally benign and recyclable catalysts. Heterogeneous catalysts, such as zeolites, offer advantages in terms of catalyst recovery and reuse, contributing to a greener process. researchgate.net

| Catalytic Method | Reactants | Catalyst Example | Key Advantages |

| Suzuki-Miyaura Coupling | 4-Iodophenylboronic acid, Propanoyl chloride | Pd(PPh₃)₄ | High yield, functional group tolerance. |

| Friedel-Crafts Acylation | Iodobenzene, Propanoyl chloride | Zeolites (e.g., H-Beta) | Catalyst recyclability, reduced waste. |

Sustainable Reaction Conditions and Solvent Systems

The environmental impact of a synthetic process is heavily influenced by the reaction conditions and the solvents used. Green chemistry principles advocate for the use of safer solvents and energy-efficient conditions.

The use of green solvents is a key aspect of sustainable synthesis. Ionic liquids and deep eutectic solvents are being explored as alternatives to volatile organic compounds (VOCs) in reactions like Friedel-Crafts acylation. rsc.orgresearchgate.net These solvents can offer enhanced reaction rates and selectivity, and in some cases, can be recycled. Water is another environmentally benign solvent, and performing reactions like Suzuki coupling in aqueous media is a significant step towards greener synthesis. princeton.edu

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. nih.gov The rapid and uniform heating provided by microwaves can lead to significantly shorter reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. nih.govglobalresearchonline.net This technology is particularly beneficial for palladium-catalyzed coupling reactions.

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.orgacs.org The synthesis of aryl ketones via Friedel-Crafts acylation can be efficiently performed in a continuous-flow reactor, allowing for precise control over reaction parameters and minimizing the risks associated with highly exothermic reactions. researchgate.netacs.orgunimi.it

| Sustainable Approach | Application in Synthesis | Benefits |

| Green Solvents | Friedel-Crafts Acylation, Suzuki Coupling | Reduced environmental impact, potential for recycling. |

| Microwave-Assisted Synthesis | Palladium-Catalyzed Coupling Reactions | Shorter reaction times, higher yields. |

| Flow Chemistry | Friedel-Crafts Acylation | Enhanced safety, improved control, scalability. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. thermofisher.com For 1-(4-Iodophenyl)propan-1-one, a complete suite of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the ethyl group and the aromatic protons. The integration of these signals would confirm the ratio of protons in the different chemical environments.

Ethyl Protons (-CH₂CH₃): The protons of the ethyl group exhibit a characteristic coupling pattern. The terminal methyl (CH₃) protons are expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. Conversely, the methylene protons should appear as a quartet, resulting from coupling with the three methyl protons. The electron-withdrawing effect of the adjacent carbonyl group would shift the quartet of the CH₂ group further downfield compared to the triplet of the CH₃ group.

Aromatic Protons: The 1,4-disubstituted (para) phenyl ring gives rise to a symmetrical pattern, often referred to as an AA'BB' system, which typically simplifies to two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group (H-2, H-6) are expected to be deshielded and appear at a lower field than the protons ortho to the iodine atom (H-3, H-5).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| ~7.85 | Doublet | ~8.5 | Aromatic H (H-3, H-5) |

| ~7.75 | Doublet | ~8.5 | Aromatic H (H-2, H-6) |

| ~2.95 | Quartet | ~7.2 | -C(=O)CH₂- |

| ~1.20 | Triplet | ~7.2 | -CH₃ |

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to molecular symmetry, six distinct carbon signals are expected for this compound.

Carbonyl Carbon: The carbon of the ketone group (C=O) is highly deshielded and is expected to resonate at the lowest field, typically in the range of 195-200 ppm.

Aromatic Carbons: Four signals are anticipated for the aromatic ring. The carbon atom bonded to the iodine (C-4) is expected at a distinct chemical shift, influenced by the heavy atom effect. The carbon atom attached to the propanoyl group (C-1) and the two pairs of equivalent carbons (C-2/C-6 and C-3/C-5) will have characteristic shifts.

Aliphatic Carbons: The two carbons of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-), being directly attached to the carbonyl group, will be more deshielded than the terminal methyl carbon (-CH₃). docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~199.5 | -C=O |

| ~138.0 | Aromatic C (C-3, C-5) |

| ~136.5 | Aromatic C (C-1) |

| ~129.8 | Aromatic C (C-2, C-6) |

| ~101.5 | Aromatic C-I (C-4) |

| ~31.5 | -CH₂- |

| ~8.5 | -CH₃ |

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the ¹H and ¹³C signals and for confirming the connectivity of the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the methylene quartet (~2.95 ppm) and the methyl triplet (~1.20 ppm), confirming the presence of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. This technique would be used to unambiguously link the predicted proton signals to their corresponding carbon signals. For example, it would show a correlation between the proton signal at ~1.20 ppm and the carbon signal at ~8.5 ppm, assigning them to the -CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. This allows for the assembly of the molecular fragments. Key expected correlations for this compound would include a cross-peak from the methylene protons (-CH₂-) to the carbonyl carbon (~199.5 ppm) and the aromatic quaternary carbon C-1 (~136.5 ppm). Additionally, correlations from the aromatic protons (H-2, H-6) to the carbonyl carbon would firmly establish the connection of the propanoyl group to the iodophenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. thermofisher.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl (ketone) group, typically appearing in the region of 1670-1690 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

Aromatic C=C Stretch: Medium to weak absorptions corresponding to the carbon-carbon stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

C-H Stretch: Signals for C-H stretching vibrations are anticipated just above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the aliphatic protons of the ethyl group.

C-I Stretch: The carbon-iodine bond stretch is expected to appear as a weak to medium absorption in the far-infrared region, typically between 480-610 cm⁻¹.

Table 3: Predicted FT-IR Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~3080 | Aromatic C-H Stretch | Medium |

| ~2980, ~2940 | Aliphatic C-H Stretch | Medium |

| ~1685 | Ketone C=O Stretch | Strong |

| ~1580 | Aromatic C=C Stretch | Medium |

| ~825 | C-H Out-of-plane bend (para-disubstitution) | Strong |

| ~530 | C-I Stretch | Medium |

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It is particularly sensitive to non-polar, symmetric molecular vibrations. nih.gov

Aromatic Ring Modes: The symmetric "ring breathing" vibration of the para-disubstituted aromatic ring is expected to produce a strong and sharp signal, typically around 1000-1100 cm⁻¹.

C-I Stretch: The carbon-iodine stretching vibration is also expected to be Raman active and would appear in the 480-610 cm⁻¹ range, complementing the FT-IR data.

C=O Stretch: The carbonyl stretch, while strong in the IR, is also typically observable in the Raman spectrum, though often with weaker intensity.

Table 4: Predicted Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~1600 | Aromatic Ring Stretch | Strong |

| ~1060 | Aromatic Ring Breathing | Strong |

| ~530 | C-I Stretch | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions. In the analysis of this compound, this technique provides definitive evidence of its elemental composition and the connectivity of its atoms.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to four or more decimal places. This precision allows for the determination of the exact molecular formula of a compound by distinguishing between ions with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₉H₉IO, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, and ¹⁶O). This calculated value serves as a benchmark for experimental HRMS measurements. The high mass accuracy of HRMS provides unambiguous confirmation of the elemental composition of the molecular ion, a critical step in the structural elucidation process.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉IO |

| Theoretical Exact Mass | 259.9702 g/mol |

| Expected [M+H]⁺ Ion | 260.9775 m/z |

Fragmentation Pathways and Structural Information Derivation

Upon ionization in a mass spectrometer, the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and provides a roadmap to the molecule's structure. The primary fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this compound, two major fragmentation routes are anticipated: α-cleavage at the carbonyl group and cleavage of the carbon-iodine bond.

α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can occur in two ways:

Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the carbonyl carbon and the ethyl group results in the formation of a stable 4-iodobenzoyl cation.

Formation of an ethyl cation (C₂H₅⁺): Alternatively, cleavage can lead to the formation of an ethyl cation and a 4-iodobenzoyl radical.

Cleavage of the Carbon-Iodine Bond: The bond between the aromatic ring and the iodine atom can also break, leading to the formation of a phenylpropanone cation.

These fragmentation pathways result in a series of characteristic peaks in the mass spectrum, each corresponding to a specific fragment ion. By analyzing the m/z values of these peaks, the structural components of the original molecule can be pieced together.

| Fragmentation Pathway | Resulting Ion | Fragment Formula | Predicted m/z |

|---|---|---|---|

| α-Cleavage (Loss of Ethyl Radical) | 4-Iodobenzoyl cation | [C₇H₄IO]⁺ | 231 |

| α-Cleavage (Loss of 4-Iodobenzoyl Radical) | Ethyl cation | [C₂H₅]⁺ | 29 |

| C-I Bond Cleavage | Propiophenone (B1677668) cation | [C₉H₉O]⁺ | 133 |

| Further fragmentation of 4-Iodobenzoyl cation (Loss of CO) | 4-Iodophenyl cation | [C₆H₄I]⁺ | 203 |

The analysis of these fragmentation patterns, in conjunction with the precise mass measurement from HRMS, provides a comprehensive and definitive structural elucidation of this compound.

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Studies of 1-(4-Iodophenyl)propan-1-one and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the 4-halophenyl propan-1-one series, these studies reveal key structural parameters and intermolecular forces.

Based on studies of analogous compounds, the molecule this compound is expected to adopt a largely planar conformation. The 4-iodophenyl group itself is planar, and the propan-1-one side chain will have a specific orientation relative to this ring. In the related compound, 1-(4-bromophenyl)-3-chloropropan-1-one, the bromophenyl core and the carbonyl group are nearly coplanar. iucr.orgnih.gov A similar arrangement is anticipated for the iodo-analogue.

The propanone side chain's conformation is crucial. The torsion angle between the plane of the phenyl ring and the carbonyl group (C=O) is a key descriptor. For many aryl ketones, this angle is relatively small, indicating a high degree of conjugation between the aromatic π-system and the carbonyl group.

Table 1: Expected Molecular Geometry Parameters for this compound (based on analogues)

| Parameter | Expected Value/Range | Comment |

|---|---|---|

| C-I Bond Length | ~2.10 Å | Standard length for an iodine atom attached to an aromatic carbon. |

| C=O Bond Length | ~1.22 Å | Typical for an aryl ketone. iucr.org |

| Phenyl Ring Dihedral Angle | < 10° | The phenyl ring itself is expected to be highly planar. |

Note: This is an interactive table. Data is inferred from structurally related compounds.

The supramolecular structure of aryl ketones is often characterized by a network of weak intermolecular interactions.

Hydrogen Bonding: While lacking classic hydrogen bond donors (like O-H or N-H), the structure of this compound can participate in weak C—H⋯O hydrogen bonds. researchgate.net In its chloro-analogue, C—H⋯O interactions link each molecule to four adjacent molecules, forming a complex three-dimensional network. researchgate.netresearchgate.net The hydrogen atoms from the aromatic ring and the ethyl group can act as donors, while the carbonyl oxygen serves as the acceptor.

Halogen Bonding: A defining interaction for this molecule is expected to be the halogen bond. nih.gov The iodine atom in this compound possesses a region of positive electrostatic potential known as a σ-hole, located along the extension of the C-I covalent bond. nih.govnih.gov This electropositive region can interact favorably with a Lewis base, such as the carbonyl oxygen of a neighboring molecule (an I⋯O interaction). nih.govresearchgate.net The strength of halogen bonds increases with the polarizability of the halogen atom (I > Br > Cl > F), making this interaction particularly significant for iodo-compounds. nih.gov This strong, directional I⋯O interaction can be a primary driver in the formation of the crystal lattice, often leading to linear chains or other well-defined supramolecular synthons. acs.org

Note: This is an interactive table. The presence and significance of these interactions are based on studies of analogous molecules.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study, particularly in pharmaceuticals, as different polymorphs can have different physical properties. For aryl ketones, variations in crystallization conditions could potentially lead to different packing arrangements and intermolecular interaction motifs, resulting in polymorphs. kpi.ua However, specific studies on the polymorphism of this compound are not widely reported.

Co-crystallization involves crystallizing a target molecule with a second component (a "co-former") to create a new crystalline solid with modified properties. mdpi.com Ketone functional groups are known to be effective sites for forming co-crystals through hydrogen or halogen bonding. justia.com Given the strong halogen bond donor (iodine) and acceptor (carbonyl) sites in this compound, it is a prime candidate for co-crystallization studies with molecules that can act as strong halogen or hydrogen bond acceptors or donors, respectively. Such studies could be used to systematically engineer the crystal structure and its properties.

Influence of Substituents on Crystal Structure and Molecular Arrangement

The identity of the halogen substituent at the 4-position of the phenyl ring has a profound influence on the crystal structure. A comparison of the 4-halo-1H-pyrazole series (F, Cl, Br, I) shows that while the chloro and bromo derivatives are isostructural, the fluoro and iodo analogues adopt different packing motifs, highlighting the unique role of these terminal halogens. mdpi.com

In the 4-halophenyl propan-1-one series, this effect is primarily observed in the nature and strength of intermolecular interactions:

Fluorine: The 4-fluoro derivative would exhibit weaker intermolecular interactions. Fluorine is a poor halogen bond donor and its primary contribution would be through weak C—H⋯F interactions and by modifying the electronics of the π-system.

Chlorine: As seen in 1-(4-chlorophenyl)propan-1-one, the packing is governed by a combination of weak C—H⋯O hydrogen bonds and π–π stacking. iucr.org Halogen bonding involving chlorine is possible but generally much weaker than with iodine.

Bromine: Bromo-derivatives represent an intermediate case, where halogen bonding (Br⋯O) becomes more significant and can compete with or complement the other packing forces. iucr.org

Iodine: For this compound, the highly polarizable iodine atom is expected to form strong and directional I⋯O halogen bonds. nih.govacs.org This interaction is often the dominant force in directing the supramolecular assembly, potentially leading to a more ordered and predictable crystal packing compared to its lighter halogen analogues. The larger size of the iodine atom also impacts steric considerations in the crystal lattice. learncbse.in

This trend underscores the principle of crystal engineering, where the choice of substituent can be used to tune the intermolecular forces and thereby control the resulting solid-state architecture. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT studies can provide deep insights into the geometric, electronic, and reactive properties of 1-(4-Iodophenyl)propan-1-one.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through a process called geometry optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found.

Conformational analysis is crucial for molecules with rotatable bonds, such as the bond between the propanoyl group and the phenyl ring in this compound. Different rotational orientations (conformers) can have different energies and stabilities. DFT calculations can map out the potential energy surface with respect to the rotation of these bonds to identify the most stable conformers and the energy barriers between them. While specific studies on this compound are not prevalent in the search results, the methodology is standard for small organic molecules. utwente.nl

Table 1: Hypothetical Conformational Energy Profile of this compound This table is illustrative and based on general principles of conformational analysis, as specific data for this compound was not found in the search results.

| Dihedral Angle (Carbonyl-Phenyl) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| 0° | 0.00 | Most Stable |

| 45° | 1.50 | Intermediate |

| 90° | 3.00 | Transition State |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. wuxibiology.com

The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. wikipedia.orgschrodinger.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. wikipedia.org For this compound, DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap.

Table 2: Calculated Frontier Orbital Energies and Band Gap The following data for the related compound 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one illustrates the typical outputs of such a study, as specific values for this compound are not available. dntb.gov.uanih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.21 |

| LUMO Energy | -2.25 |

| HOMO-LUMO Gap (ΔE) | 3.96 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In this compound, this would be expected around the oxygen atom of the carbonyl group.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density. These are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would highlight the carbonyl oxygen as a center of negative potential and the carbonyl carbon and the hydrogen atoms as areas of positive potential. dntb.gov.ua

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ2 / (2η).

Local reactivity descriptors, such as Fukui functions, can be used to identify which specific atoms within the molecule are most reactive towards nucleophilic, electrophilic, or radical attack.

Table 3: Global Reactivity Descriptors The following data for the related compound 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one illustrates the typical outputs of such a study, as specific values for this compound are not available. dntb.gov.uanih.gov

| Descriptor | Calculated Value (eV) |

|---|---|

| Chemical Hardness (η) | 1.98 |

| Chemical Softness (S) | 0.505 |

| Electronegativity (χ) | 4.23 |

| Electrophilicity Index (ω) | 4.52 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics and conformational flexibility. mdpi.comfrontiersin.org

While DFT is excellent for finding energy minima, MD simulations allow for the exploration of the entire conformational space of a molecule by simulating the movement of atoms over time. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for each atom.

These simulations can reveal:

The accessible conformations of the molecule at a given temperature.

The timescales of conformational changes.

The flexibility of different parts of the molecule.

Intermolecular interactions with solvent molecules.

By analyzing the trajectory of the simulation, one can understand the dynamic nature of this compound, which can be crucial for understanding its behavior in a real-world chemical or biological system. frontiersin.org

Solvent Effects on Molecular Properties

The surrounding solvent environment can significantly influence the molecular properties of a solute. While specific experimental or computational studies on the solvent effects on this compound are not extensively documented, general principles observed for similar aromatic ketones, such as substituted acetophenones, can provide valuable insights.

The polarity of the solvent can alter the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For ketones, two primary electronic transitions are of interest: the π-π* and n-π* transitions.

In polar solvents, it is generally observed that:

π-π transitions* undergo a bathochromic shift (a shift to longer wavelengths). This is because the excited state (π*) is typically more polar than the ground state (π) and is therefore stabilized to a greater extent by the polar solvent.

n-π transitions* experience a hypsochromic shift (a shift to shorter wavelengths). The non-bonding (n) orbitals of the carbonyl oxygen are stabilized by hydrogen bonding with protic solvents, lowering their energy. This increases the energy gap between the n and π* orbitals.

These solvent-induced shifts can be observed experimentally through UV-Vis spectroscopy. The table below illustrates the expected shifts in absorption maxima (λmax) for a generic aromatic ketone in solvents of varying polarity.

| Solvent | Polarity (Dielectric Constant) | Expected Shift for π-π* Transition | Expected Shift for n-π* Transition |

|---|---|---|---|

| Hexane | 1.88 | Reference (Minimal Shift) | Reference (Minimal Shift) |

| Chloroform | 4.81 | Slight Bathochromic Shift | Slight Hypsochromic Shift |

| Ethanol | 24.55 | Bathochromic Shift | Hypsochromic Shift |

| Water | 80.1 | Significant Bathochromic Shift | Significant Hypsochromic Shift |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For a compound like this compound, relevant descriptors would include:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall indices).

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, HOMO/LUMO energies, partial charges). The presence of the iodine atom significantly influences these properties due to its high polarizability.

Steric descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area).

A hypothetical QSPR model for predicting a property like the normal boiling point of substituted phenyl ketones could take the following linear form:

Boiling Point = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where the coefficients (ci) are determined through regression analysis on a training set of molecules with known boiling points. For instance, a model might find that the boiling point correlates positively with molecular weight and dipole moment, and negatively with a branching index. The table below provides hypothetical data for a set of analogous compounds that could be used to build such a model.

| Compound | Molecular Weight (g/mol) | Dipole Moment (Debye) | Normal Boiling Point (°C) |

|---|---|---|---|

| Acetophenone | 120.15 | 2.96 | 202 |

| Propiophenone (B1677668) | 134.18 | 2.93 | 218 |

| 4-Chloroacetophenone | 154.59 | 2.27 | 237 |

| 4-Bromoacetophenone | 199.04 | 2.25 | 255 |

| This compound (Predicted) | 260.07 | ~2.2 | >260 |

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. For this compound, several reaction types are of interest, including reactions at the carbonyl group and substitutions on the aromatic ring.

One important reaction for ketones is α-halogenation. The mechanism of acid-catalyzed iodination of a ketone like this compound can be investigated computationally. The generally accepted mechanism proceeds through an enol intermediate:

Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by an acid catalyst, making the α-carbon more susceptible to deprotonation.

Enol formation (rate-determining step): A base (e.g., water) removes a proton from the α-carbon, leading to the formation of an enol. Computational studies can model the transition state for this step to determine the activation energy.

Electrophilic attack by iodine: The electron-rich double bond of the enol attacks a molecule of iodine.

Deprotonation: A base removes the proton from the carbonyl oxygen to regenerate the carbonyl group and the acid catalyst, yielding the α-iodinated product.

Computational modeling of this pathway would involve calculating the energies of the reactants, intermediates, transition states, and products. The results of such a study would provide a detailed energy profile of the reaction, allowing for a deeper understanding of the reaction kinetics and thermodynamics.

Another area of interest is the nucleophilic substitution at the α-carbon. Theoretical studies on analogous α-haloketones have shown that these reactions can proceed via an SN2 mechanism. Computational modeling can be used to investigate the transition state geometry and activation energy for the displacement of the halogen by a nucleophile.

Exploration of Chemical Reactivity and Synthetic Utility

Reactivity at the Carbonyl Group

The ketone functional group, with its electrophilic carbonyl carbon and adjacent α-protons, is a hub of chemical reactivity.

The polarized carbon-oxygen double bond of the carbonyl group makes the carbon atom susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, can lead to the formation of a variety of products. For instance, the addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) results in the formation of tertiary alcohols after an aqueous workup. The reaction proceeds through a tetrahedral alkoxide intermediate. While the reaction between a nucleophile and an activated alkyne conjugated to a carbonyl group can result in a 1,4-conjugate addition, for a simple ketone like 1-(4-Iodophenyl)propan-1-one, the reaction is typically a 1,2-addition directly at the carbonyl carbon. acs.orgresearchgate.net

The carbonyl group can be readily reduced to a secondary alcohol, 1-(4-iodophenyl)propan-1-ol (B3166019). This transformation is commonly achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Conversely, the molecule can undergo oxidation, particularly at the α-carbon (the carbon atom adjacent to the carbonyl group). Research on the α-hydroxylation of related propiophenone (B1677668) derivatives has shown that this position can be oxidized to introduce a hydroxyl group. rsc.org For example, studies on halogen-substituted propiophenones demonstrate that under specific conditions (e.g., using iodine as a catalyst and tert-butyl hydroperoxide as the oxidant), α-hydroxy ketones can be synthesized in good yields. rsc.org The presence of the electron-withdrawing iodo-substituent on the phenyl ring does not significantly hinder this transformation.

| Substrate | Product | Yield (%) |

|---|---|---|

| 1-(4-Bromophenyl)propan-1-one | 1-(4-Bromophenyl)-2-hydroxypropan-1-one | 70 |

| 1-(3-Bromophenyl)propan-1-one | 1-(3-Bromophenyl)-2-hydroxypropan-1-one | 70 |

| 1-(4-Chlorophenyl)propan-1-one | 1-(4-Chlorophenyl)-2-hydroxypropan-1-one | 68 |

| 1-(3-Chlorophenyl)propan-1-one | 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | 68 |

The presence of acidic α-protons on the methylene (B1212753) group of the propanoyl chain allows this compound to form an enolate ion in the presence of a base. This enolate can then act as a nucleophile in condensation reactions. magritek.com In an Aldol condensation, the enolate can add to an aldehyde or another ketone, forming a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. magritek.comijrpr.com Similarly, in a Claisen-type condensation, the enolate could react with an ester to form a β-dicarbonyl compound. ijrpr.comnih.gov These reactions are fundamental for carbon-carbon bond formation in organic synthesis. magritek.com

Reactivity at the Iodophenyl Moiety

The carbon-iodine bond is the most reactive site on the aromatic ring, serving as a versatile handle for constructing more complex molecular architectures.

The aryl iodide group is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This method is widely used to synthesize biaryl compounds. This compound can be coupled with various arylboronic acids to yield 4-aryl-substituted propiophenones. organic-chemistry.orgnih.gov

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes. The reaction of this compound with a terminal alkyne would produce a 4-(alkynyl)phenyl propan-1-one derivative.

Heck Reaction : Also known as the Mizoroki-Heck reaction, this process couples the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction of this compound with an alkene like styrene (B11656) would yield a stilbene (B7821643) derivative, typically with high trans selectivity. organic-chemistry.org

Stille Coupling : This reaction couples the aryl iodide with an organostannane (organotin) reagent. researchgate.net It offers a broad substrate scope due to the stability and low reactivity of the organotin compounds under many conditions. researchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Arylpropiophenone |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | 4-(Alkynyl)propiophenone |

| Heck | Alkene (e.g., Styrene) | Pd(0) or Pd(II) salt (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 4-Vinylpropiophenone derivative |

| Stille | Organostannane (R-SnBu₃) | Pd(0) complex (e.g., Pd(PPh₃)₄) | 4-Substituted propiophenone |

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This rearrangement is driven by the formation of a thermodynamically more stable organometallic intermediate. wikipedia.orgresearchgate.net The process typically begins with the deprotonation of the aromatic ring by a strong base (like a lithium amide) to form an aryl anion. This anion can then undergo a series of halogen-metal exchange steps, leading to the migration of the iodine atom to a new position. wikipedia.org For this compound, a strong base could potentially deprotonate one of the ortho positions to the iodine atom. If the resulting aryl anion at the 3-position is more stable, an iodine migration could occur, leading to 1-(3-Iodophenyl)propan-1-one after quenching. This reaction provides a synthetic route to isomers that might be difficult to access through direct synthesis. clockss.orgresearchgate.net

Regioselectivity in Electrophilic Aromatic Substitution

The aromatic ring of this compound possesses two substituents that dictate the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions: the iodo group and the propanoyl group. The position of an incoming electrophile is determined by the combined electronic effects of these existing groups.

Conversely, the propanoyl group (-C(O)CH₂CH₃) is a moderately deactivating group and a meta-director. Its carbonyl group strongly withdraws electron density from the aromatic ring through both induction and resonance (-M effect). This withdrawal is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack.

In this compound, these two groups are in competition. The iodo group directs incoming electrophiles to positions 2 and 6 (ortho to the iodine), while the propanoyl group directs to positions 3 and 5 (meta to the propanoyl group). Since the iodine is at position 4, the positions ortho to it (2 and 6) are the same as the positions meta to the propanoyl group (which is at position 1). Therefore, the directing effects of both the activating (by resonance) iodo group and the deactivating propanoyl group converge on the same positions (C2 and C6). This reinforcement leads to a strong preference for electrophilic substitution at the positions ortho to the iodo group.

| Substituent | Position | Classification | Directing Effect | Predicted Substitution Site(s) |

|---|---|---|---|---|

| Iodo (-I) | 4 | Deactivating, Ortho-, Para-Director | Directs to positions 2 and 6 | Positions 2 and 6 |

| Propanoyl (-C(O)CH₂CH₃) | 1 | Deactivating, Meta-Director | Directs to positions 3 and 5 |

Reactivity of the Propanone Backbone

The propanone backbone of the molecule offers additional sites for chemical reactions, primarily centered around the carbonyl group and the adjacent alpha-carbons.

Alpha-Carbon Functionalization

The protons on the carbon atom alpha to the carbonyl group (the C2 carbon of the propanone chain) are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for functionalization at this position.

A prominent example of this reactivity is the Claisen-Schmidt condensation, which is used to synthesize chalcones. In this reaction, this compound is treated with an aromatic aldehyde in the presence of a base (like sodium hydroxide (B78521) or potassium hydroxide). The base deprotonates the alpha-carbon, and the resulting enolate attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the corresponding chalcone (B49325), an α,β-unsaturated ketone. This method is highly versatile, allowing for the synthesis of a wide array of chalcone derivatives by varying the substituted benzaldehyde.

| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Product (Chalcone Derivative) |

|---|---|---|

| This compound | Benzaldehyde | 1-(4-Iodophenyl)-3-phenylprop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(4-iodophenyl)prop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | 1-(4-Iodophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | Furan-2-carbaldehyde | 3-(Furan-2-yl)-1-(4-iodophenyl)prop-2-en-1-one |

Rearrangement Reactions

The structure of aryl alkyl ketones like this compound makes them suitable substrates for several important rearrangement reactions.

Willgerodt-Kindler Reaction: This reaction converts aryl alkyl ketones into the corresponding terminal amides or thioamides. When this compound is heated with sulfur and a secondary amine, such as morpholine, it undergoes the Kindler modification of the Willgerodt reaction. The reaction involves a complex mechanism where the carbonyl group effectively migrates to the terminal carbon of the alkyl chain, which is simultaneously oxidized. The product is 3-(4-iodophenyl)propanethioamide, which can be subsequently hydrolyzed to the corresponding amide or carboxylic acid.

Beckmann Rearrangement: While not a direct rearrangement of the ketone, the Beckmann rearrangement can be performed on the corresponding oxime derivative. This compound can be converted to its oxime by reacting with hydroxylamine. Treatment of the oxime with an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) initiates the rearrangement, which involves the migration of an alkyl or aryl group anti-periplanar to the oxime's hydroxyl group, yielding an N-substituted amide. The product formed would depend on the stereochemistry of the oxime intermediate.

| Reaction Name | Reagents | Intermediate | Product Type |

|---|---|---|---|

| Willgerodt-Kindler Reaction | Sulfur, Morpholine, Heat | Enamine/Thio-iminium species | Thioamide |

| Beckmann Rearrangement | 1. Hydroxylamine 2. Acid Catalyst | Oxime | N-substituted Amide |

This compound as a Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. The ketone functionality of this compound makes it an ideal component for several key MCRs.

Passerini Reaction: This is a three-component reaction involving a ketone, a carboxylic acid, and an isocyanide. When this compound is used as the ketone component, it reacts to form an α-acyloxy amide. The reaction is typically performed in an aprotic solvent and proceeds through a cyclic transition state. This reaction allows for the rapid assembly of complex molecules with high atom economy.

Ugi Reaction: The Ugi reaction is a four-component reaction that brings together a ketone, an amine, a carboxylic acid, and an isocyanide. Using this compound as the ketone source, this reaction yields a bis-amide derivative. The reaction is believed to proceed via the formation of an imine from the ketone and amine, which is then attacked by the isocyanide and the carboxylate. The Ugi reaction is renowned for its ability to generate vast libraries of diverse, peptide-like molecules, which is highly valuable in medicinal chemistry and drug discovery.

| Reaction | Number of Components | Other Reactants | Product Class |

|---|---|---|---|

| Passerini Reaction | Three | Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Ugi Reaction | Four | Amine, Carboxylic Acid, Isocyanide | Bis-amide (α-Acylamino Amide) |

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

1-(4-Iodophenyl)propan-1-one is a foundational building block for constructing more elaborate molecular architectures. Its utility stems from the ability to selectively target either the propanone side chain or the iodinated phenyl ring for chemical modification.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other biologically active compounds. They are commonly synthesized via the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. nih.govmdpi.commatrix-fine-chemicals.com In this context, this compound serves as the ketone component.

The reaction involves the condensation of this compound with various substituted benzaldehydes. The presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), facilitates the deprotonation of the α-carbon of the ketone, forming an enolate ion. chemspider.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, which is the chalcone (B49325) derivative. The reaction is typically carried out in a polar solvent like ethanol at temperatures ranging from ambient to reflux. chemspider.com The general scheme for this synthesis is depicted below.

Scheme 1: General synthesis of chalcone derivatives from this compound via Claisen-Schmidt condensation.

| Reagents | Catalyst | Solvent | Conditions | Product |

| This compound, Substituted Benzaldehyde | NaOH or KOH | Ethanol | Room Temperature or Reflux | (E)-1-(4-iodophenyl)-3-(substituted-phenyl)prop-2-en-1-one |

This interactive table shows a typical reaction setup for the Claisen-Schmidt condensation to produce chalcone derivatives.

The resulting (E)-1-(4-iodophenyl)-3-arylprop-2-en-1-one derivatives are themselves versatile intermediates for further synthetic elaborations, particularly for the creation of heterocyclic compounds.

The chalcones derived from this compound are excellent precursors for a variety of nitrogen-containing heterocyclic systems due to the presence of the α,β-unsaturated ketone moiety.

Pyrazolines: These five-membered heterocyclic compounds are readily synthesized by the cyclocondensation reaction of chalcones with hydrazine derivatives. wikipedia.orgchemshuttle.com For instance, reacting an (E)-1-(4-iodophenyl)-3-arylprop-2-en-1-one with hydrazine hydrate in a suitable solvent like ethanol, often with a catalytic amount of acetic acid, leads to the formation of 3-(4-iodophenyl)-5-aryl-4,5-dihydro-1H-pyrazoles. nih.govnih.gov The reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration. nih.gov

| Precursor | Reagent | Solvent | Conditions | Heterocyclic Product |

| (E)-1-(4-iodophenyl)-3-arylprop-2-en-1-one | Hydrazine Hydrate | Ethanol | Reflux | 3-(4-iodophenyl)-5-aryl-4,5-dihydro-1H-pyrazole |

This interactive table outlines the synthesis of pyrazoline derivatives from chalcones.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often begins with the conversion of a carboxylic acid to an acylhydrazide. mdpi.compolysciences.com While not a direct reaction from the chalcone, this compound can be envisioned as a precursor. For example, oxidation of the propanone side chain could yield 4-iodobenzoic acid, which can then be converted to the corresponding acylhydrazide. This intermediate can undergo cyclization with reagents like carbon disulfide to form 5-(4-iodophenyl)-1,3,4-oxadiazole-2-thiol, a key intermediate for further functionalization. polysciences.com

Quinolines: Quinolines can be synthesized through various methods, including the Friedländer synthesis, which involves the reaction of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group. mdpi.com Alternatively, α,β-unsaturated ketones (chalcones) can react with anilines under acidic conditions to form quinoline derivatives. The chalcone derived from this compound can serve as the three-carbon component that reacts with a substituted aniline to construct the quinoline core.

Thiadiazoles: Similar to oxadiazoles, the synthesis of 1,3,4-thiadiazoles often involves thioacylhydrazide intermediates or the reaction of acylhydrazides with sulfur-containing reagents. researchgate.netresearchgate.netorgsyn.org The 4-iodobenzoyl hydrazide, accessible from this compound, can be reacted with thiosemicarbazide and a dehydrating agent to form 2-amino-5-(4-iodophenyl)-1,3,4-thiadiazole. orgsyn.org Another route involves the reaction of N-arylthiosemicarbazides with 2-bromoacetophenone derivatives; the iodo-analogue, 2-bromo-1-(4-iodophenyl)propan-1-one, could be used in such syntheses. researchgate.net

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(4-iodophenyl)propan-1-ol (B3166019). This transformation is a standard procedure in organic synthesis, typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol, or with lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran.

This reduction creates a chiral center at the carbinol carbon, opening the possibility for asymmetric synthesis to produce enantiomerically enriched or pure (R)- or (S)-1-(4-iodophenyl)propan-1-ol. Chiral catalysts, such as those used in the enantioselective addition of organozinc reagents to aldehydes, can be adapted for the asymmetric reduction of ketones. organic-chemistry.org These chiral propanol derivatives are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Ligand Design and Catalyst Development Utilizing this compound Scaffolds

The iodophenyl moiety of this compound is particularly significant for its utility in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) complexes, making it an ideal handle for forming new carbon-carbon bonds via reactions like the Suzuki-Miyaura or Sonogashira couplings. mdpi.comresearchgate.net

This reactivity allows for the elaboration of the this compound scaffold into more complex structures suitable for use as ligands in catalysis. For instance, a Suzuki coupling reaction with an arylboronic acid containing a coordinating group (e.g., a pyridine or phosphine) would yield a biaryl structure capable of chelating to a metal center. researchgate.net Similarly, a Sonogashira coupling with a terminal alkyne that bears a donor atom can introduce a rigid, linear linker to a coordinating fragment. chemshuttle.comorgsyn.org

While specific examples utilizing this compound itself as a ligand precursor are not extensively documented in the literature, the principle is well-established with similar iodoaryl ketones. The propanone group can also be modified (e.g., to an amine or alcohol) to provide an additional coordination site, enabling the synthesis of bidentate or tridentate ligands. The modularity offered by this scaffold makes it a promising, though currently underexplored, platform for developing bespoke ligands and catalysts.

Role in Specialty Chemical and Material Production

As a versatile intermediate, this compound plays a role in the multi-step synthesis of various specialty chemicals, particularly those intended for research and development in the pharmaceutical and life sciences sectors. Its derivatives, such as the aforementioned heterocycles and chiral alcohols, are high-value compounds produced on a laboratory or pilot-plant scale.

The potential for this compound to be incorporated into functional materials exists, primarily through polymerization or derivatization reactions. The iodo- group can serve as a site for polymerization via cross-coupling reactions, potentially leading to the formation of conjugated polymers with interesting electronic or photophysical properties. However, specific, large-scale applications of this compound in the production of materials like polymers are not widely reported in current literature, suggesting its primary role remains that of a precursor for discrete, complex molecules rather than a monomer for bulk material production. mdpi.com

Biological and Pharmacological Investigations of 1 4 Iodophenyl Propan 1 One Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of 1-(4-iodophenyl)propan-1-one derivatives has been evaluated through various studies, focusing on their efficacy against a spectrum of pathogenic bacteria and fungi. These investigations often involve synthesizing new chemical entities by modifying the core structure to enhance potency and breadth of activity.

Evaluation Against Bacterial Strains (Gram-positive and Gram-negative)

Derivatives incorporating heterocyclic systems such as pyrazoles and chalcones have shown varied and sometimes potent antibacterial effects. nih.govscholarsresearchlibrary.com Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov

Studies on chalcone (B49325) derivatives demonstrate a broad range of activities. For instance, certain heterocyclic chalcone analogues have shown strong activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com In some cases, the minimum inhibitory concentration (MIC) for chalcone-based compounds against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis has been recorded between 0.4 and 0.6 mg/mL. nih.gov Halogenated pyrazine-based chalcones have also been identified as promising antibacterial agents, with activity against various strains of Staphylococcus and Enterococcus. frontiersin.org

Similarly, pyrazole (B372694) derivatives synthesized from chalcones have been screened for their antibacterial properties. These compounds are often tested against a panel of bacteria including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). scholarsresearchlibrary.com Some pyrazole-based adamantyl heterocyclic compounds have demonstrated good to moderate activity against both Gram-positive and Gram-negative microbes. nih.gov The activity of these derivatives is often structure-dependent, with different substitutions on the aromatic rings influencing the potency and spectrum of their antibacterial effects.

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound Type | Bacterial Strain | Gram Stain | Activity (MIC) |

|---|---|---|---|

| Chalcone Derivative | Staphylococcus aureus | Positive | 0.4 - 0.6 mg/mL nih.gov |

| Chalcone Derivative | Bacillus subtilis | Positive | 0.4 - 0.6 mg/mL nih.gov |

| Chalcone Derivative | Escherichia coli | Negative | Moderate Activity nih.gov |

| Chalcone Derivative | Salmonella typhi | Negative | Moderate Activity nih.gov |

| Pyrazine-based Chalcone | Staphylococcus aureus (MRSA) | Positive | 9.8–39 µg/mL frontiersin.org |

| Pyrazine-based Chalcone | Enterococcus faecalis | Positive | 62.5 µM frontiersin.org |

Assessment of Antifungal Efficacy

The investigation into the antifungal properties of this compound derivatives has revealed promising candidates for combating fungal pathogens. Pyrazole and chalcone derivatives, in particular, have been a focal point of this research. nih.govnih.gov

Numerous pyrazole derivatives have been synthesized and tested against various phytopathogenic fungi, such as Alternaria porri and Rhizoctonia solani. nih.gov Some pyrazole carboxamides have exhibited notable antifungal activity, and certain isoxazole (B147169) pyrazole carboxylates have shown significant efficacy against R. solani. nih.gov The antifungal spectrum also extends to yeast-like fungi, with tests commonly performed against Candida albicans. nih.gov

Chalcones derived from the parent compound also contribute to the pool of potential antifungal agents. The inherent structure of chalcones is recognized for its role in plant defense against microbial infections, a property that researchers are leveraging to develop new therapies. nih.gov The conversion of these chalcones into heterocyclic compounds like pyrazolines and pyrazoles can result in molecules with significant antifungal activity. nih.govsphinxsai.com For example, one study reported a pyrazole derivative exhibiting a very low MIC of 0.25 μg/mL against a tested fungal strain. researchgate.net

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound Type | Fungal Strain | Activity (MIC / EC50) |